molecular formula C23H40N2O3+2 B12819037 Piprocurarium CAS No. 744949-11-9

Piprocurarium

Cat. No.: B12819037
CAS No.: 744949-11-9
M. Wt: 392.6 g/mol
InChI Key: UQVDQHWKXJHFEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprocurarium involves the reaction of piperidinium with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound iodide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and filtration to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Piprocurarium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Piprocurarium has been extensively studied for its applications in various fields:

Mechanism of Action

Piprocurarium exerts its effects by competing with acetylcholine for the cholinergic receptors at the motor end plate. This competition reduces the response of the end plate to acetylcholine, leading to neuromuscular blockade. The compound is antagonized by neostigmine, which can reverse its effects .

Comparison with Similar Compounds

Piprocurarium is similar to other nondepolarizing neuromuscular blocking agents such as pipecuronium and d-tubocurare. it is unique in its relatively short duration of action and its ability to produce tachycardia without causing significant hypotension . Other similar compounds include:

Properties

CAS No.

744949-11-9

Molecular Formula

C23H40N2O3+2

Molecular Weight

392.6 g/mol

IUPAC Name

diethyl-methyl-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetyl]oxyethoxy]ethyl]azanium

InChI

InChI=1S/C23H40N2O3/c1-5-24(3,6-2)17-18-27-19-20-28-23(26)22(21-13-9-7-10-14-21)25(4)15-11-8-12-16-25/h7,9-10,13-14,22H,5-6,8,11-12,15-20H2,1-4H3/q+2

InChI Key

UQVDQHWKXJHFEN-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C

Origin of Product

United States

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